![molecular formula C18H24N2O B5738122 N'-(mesitylmethylene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5738122.png)
N'-(mesitylmethylene)bicyclo[4.1.0]heptane-7-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(mesitylmethylene)bicyclo[4.1.0]heptane-7-carbohydrazide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as MCH and has been studied extensively for its biological properties.1.0]heptane-7-carbohydrazide.
Mecanismo De Acción
The mechanism of action of N-(mesitylmethylene)bicyclo[4.1.0]heptane-7-carbohydrazide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in the biosynthesis of nucleic acids. It has also been found to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
N-(mesitylmethylene)bicyclo[4.1.0]heptane-7-carbohydrazide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to exhibit antiviral and antibacterial properties. Additionally, it has been used as a reagent in organic synthesis for the preparation of various compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(mesitylmethylene)bicyclo[4.1.0]heptane-7-carbohydrazide in lab experiments is its potential to exhibit antitumor, antiviral, and antibacterial properties. It has also been used as a reagent in organic synthesis for the preparation of various compounds. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of N-(mesitylmethylene)bicyclo[4.1.0]heptane-7-carbohydrazide. One of the directions is to further investigate its mechanism of action and its potential applications in medicinal chemistry. Another direction is to explore its potential applications in materials science and organic synthesis. Additionally, further studies are needed to evaluate its toxicity and safety for use in various applications.
Conclusion:
N-(mesitylmethylene)bicyclo[4.1.0]heptane-7-carbohydrazide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It has been studied extensively for its biological properties and has been found to exhibit antitumor, antiviral, and antibacterial properties. It has also been used as a reagent in organic synthesis for the preparation of various compounds. However, further studies are needed to fully understand its mechanism of action and evaluate its safety for use in various applications.
Métodos De Síntesis
The synthesis of N-(mesitylmethylene)bicyclo[4.1.0]heptane-7-carbohydrazide involves the reaction of mesityl oxide and bicyclo[4.1.0]hept-2-ene-7-one with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a catalyst such as acetic acid. The product is then purified by recrystallization to obtain a white crystalline solid.
Aplicaciones Científicas De Investigación
N-(mesitylmethylene)bicyclo[4.1.0]heptane-7-carbohydrazide has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. It has been found to exhibit antitumor, antiviral, and antibacterial properties. It has also been used as a reagent in organic synthesis for the preparation of various compounds.
Propiedades
IUPAC Name |
N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-11-8-12(2)16(13(3)9-11)10-19-20-18(21)17-14-6-4-5-7-15(14)17/h8-10,14-15,17H,4-7H2,1-3H3,(H,20,21)/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBFHBCFVHMOLS-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=NNC(=O)C2C3C2CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)/C=N/NC(=O)C2C3C2CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethyl-5-methyl-2-{[3-(5-methyl-2-furyl)acryloyl]amino}-3-thiophenecarboxamide](/img/structure/B5738043.png)
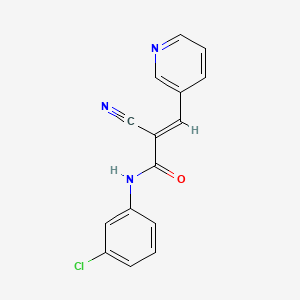

![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5738068.png)
![4-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5738070.png)
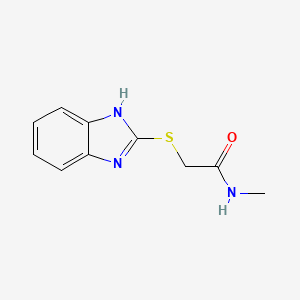

![2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B5738086.png)
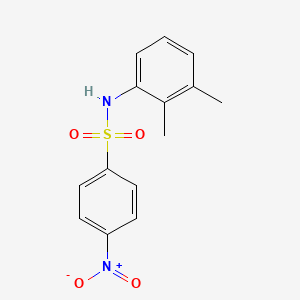
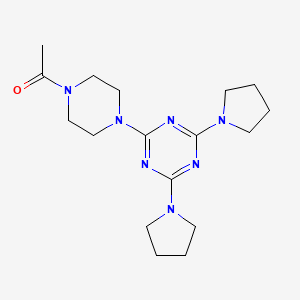
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(2-naphthyl)ethanone](/img/structure/B5738123.png)
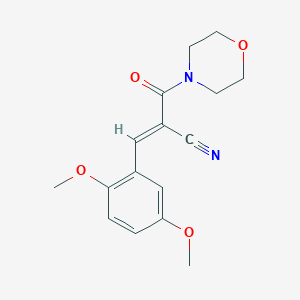
![5-chloro-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5738135.png)
![3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5738138.png)